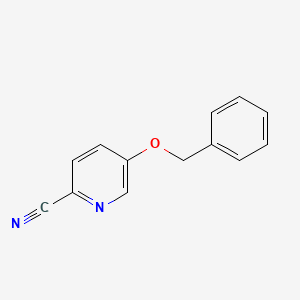

5-(Benzyloxy)picolinonitrile

Description

BenchChem offers high-quality 5-(Benzyloxy)picolinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Benzyloxy)picolinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-phenylmethoxypyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-8-12-6-7-13(9-15-12)16-10-11-4-2-1-3-5-11/h1-7,9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCECYLUEYDBZHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80574658 | |

| Record name | 5-(Benzyloxy)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78760-60-8 | |

| Record name | 5-(Benzyloxy)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(Benzyloxy)picolinonitrile: A Key Intermediate in Modern Drug Discovery

Introduction: Unpacking the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the strategic value of a molecular scaffold is determined by its versatility, synthetic accessibility, and the functional handles it presents for derivatization. 5-(Benzyloxy)picolinonitrile, a substituted pyridine derivative, has emerged as a compound of significant interest for researchers and drug development professionals. Its structure elegantly combines two key pharmacophoric features: the picolinonitrile core and a benzyloxy moiety.

The picolinonitrile framework is a recognized structural motif in numerous biologically active compounds, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with protein targets.[1] The benzyloxy group, far from being a simple substituent, serves a dual purpose of profound strategic importance. In synthesis, it is a robust and reliable protecting group for hydroxyl functionalities, stable across a wide range of reaction conditions yet readily cleaved by methods like catalytic hydrogenolysis.[2] From a medicinal chemistry perspective, its introduction enhances lipophilicity, a critical parameter for modulating a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and can improve its ability to penetrate cellular membranes to engage with intracellular targets.[2]

This guide provides a comprehensive technical overview of 5-(Benzyloxy)picolinonitrile, detailing its chemical and physical properties, a validated synthetic protocol, spectroscopic characterization, and its potential applications as a pivotal building block in the rational design of novel therapeutics.

Section 1: Core Chemical and Physical Properties

5-(Benzyloxy)picolinonitrile is commercially available as a solid, typically with a purity of 95% or higher. It is stable under normal laboratory conditions but should be stored in a tightly sealed container under an inert atmosphere to prevent degradation.

A summary of its key identifiers and physicochemical properties is presented below. It is important to note that while some physical properties like boiling point are based on computational predictions, they provide valuable estimates for experimental planning.

| Property | Value | Source |

| IUPAC Name | 5-(Phenylmethoxy)pyridine-2-carbonitrile | [3] |

| Synonyms | 5-(Benzyloxy)-2-pyridinecarbonitrile | [3] |

| CAS Number | 78760-60-8 | [3] |

| Molecular Formula | C₁₃H₁₀N₂O | [3] |

| Molecular Weight | 210.24 g/mol | [4] |

| Physical Form | Solid | |

| Melting Point | Not Reported | [5] |

| Boiling Point | 405.7 ± 30.0 °C (Predicted) | [6][7] |

| Density | 1.19 ± 0.1 g/cm³ (Predicted) | [6] |

| XLogP3-AA | 2.4 | [3] |

| Topological Polar Surface Area | 45.9 Ų | [3] |

Section 2: Synthesis and Spectroscopic Characterization

Representative Synthetic Protocol: Williamson Ether Synthesis

The most direct and widely applicable method for preparing 5-(Benzyloxy)picolinonitrile is via the Williamson ether synthesis. This venerable yet highly reliable reaction involves the nucleophilic substitution of a halide by an alkoxide. In this context, the hydroxyl group of 5-hydroxypicolinonitrile is deprotonated with a strong base to form a nucleophilic phenoxide, which then displaces a halide from a benzyl halide.

Starting Materials:

-

5-Hydroxypicolinonitrile

-

Benzyl bromide (or chloride)

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-hydroxypicolinonitrile (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 15 minutes. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenolic hydroxyl group to form the sodium alkoxide. The evolution of hydrogen gas will be observed. This step is critical for activating the nucleophile. Allow the mixture to stir at 0 °C for 30 minutes.

-

Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C. Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Causality Note: Benzyl bromide is an excellent electrophile for Sₙ2 reactions due to the stabilized transition state. The newly formed alkoxide attacks the benzylic carbon, displacing the bromide and forming the desired ether linkage.

-

Work-up: Quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: The crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 5-(Benzyloxy)picolinonitrile as a pure solid.

Predicted Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.50 (d, J=2.8 Hz, 1H): This signal corresponds to the proton at the C6 position of the pyridine ring. Its downfield shift is due to the deshielding effect of the adjacent nitrogen atom, and the small doublet coupling arises from its meta-relationship to the C4 proton.

-

δ 7.65 (d, J=8.8 Hz, 1H): This corresponds to the proton at the C3 position, coupled to the C4 proton.

-

δ 7.45-7.30 (m, 5H): This multiplet represents the five aromatic protons of the monosubstituted benzene ring of the benzyloxy group.

-

δ 7.25 (dd, J=8.8, 2.8 Hz, 1H): This signal is for the proton at the C4 position, showing coupling to both the C3 and C6 protons.

-

δ 5.15 (s, 2H): This characteristic singlet represents the two benzylic protons (-O-CH₂-Ph), which are chemically equivalent and show no coupling to adjacent protons.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~158.0: C5 (carbon bearing the ether oxygen).

-

δ ~151.0: C6.

-

δ ~138.0: C3.

-

δ ~135.5: Quaternary carbon of the benzyl group (C-ipso).

-

δ ~129.0, 128.5, 127.5: Aromatic carbons of the benzyl group.

-

δ ~123.0: C4.

-

δ ~117.0: Nitrile carbon (-C≡N).

-

δ ~115.0: C2 (carbon bearing the nitrile).

-

δ ~71.0: Benzylic carbon (-O-CH₂-Ph).

-

-

Infrared (IR) Spectroscopy:

-

~2230 cm⁻¹: A sharp, strong absorption characteristic of the nitrile (C≡N) stretch.

-

~1250 cm⁻¹: A strong absorption corresponding to the aryl-alkyl ether (C-O-C) asymmetric stretch.

-

~3100-3000 cm⁻¹: Aromatic C-H stretches.

-

Section 3: Applications in Medicinal Chemistry and Drug Discovery

The true value of 5-(Benzyloxy)picolinonitrile lies in its application as a versatile building block for constructing more complex molecules with therapeutic potential. Its structure is a launchpad for library synthesis aimed at identifying novel drug candidates.

The Benzyloxy Group as a Modulator of Biological Activity

The benzyloxy pharmacophore is a well-established motif for enhancing the biological activity of small molecules. Its incorporation into various scaffolds has led to potent inhibitors of therapeutically relevant targets. For instance, benzyloxy-substituted chalcones have been developed as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), a key enzyme target in the treatment of neurodegenerative diseases.[2] The benzyloxy group contributes to the lipophilicity of the molecule, which can enhance its ability to cross the blood-brain barrier and interact with the enzyme's active site.

Scaffold for Antiproliferative Agents

Structurally related compounds featuring a benzyloxyphenyl group attached to a nitrogen-containing heterocycle, such as pyrimidine-5-carbonitriles, have demonstrated significant potential as antiproliferative agents.[8] Studies have shown that these derivatives can induce apoptosis in cancer cell lines, with some exhibiting cell cycle arrest and modulation of key proteins in the p53 pathway.[8] This provides a strong rationale for using 5-(Benzyloxy)picolinonitrile as a starting point for developing novel anticancer agents. Chemists can leverage the nitrile group for further chemical transformations or explore how modifications to the benzyl ring affect potency and selectivity.

Section 4: Safety and Handling

As a responsible scientist, proper handling of all chemical reagents is paramount. 5-(Benzyloxy)picolinonitrile should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

-

GHS Hazard Classification: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

In case of accidental exposure, standard first-aid measures should be followed, and the Safety Data Sheet (SDS) should be consulted for detailed information.

Conclusion

5-(Benzyloxy)picolinonitrile stands out as a high-value intermediate for chemical synthesis and drug discovery. Its structural composition offers a unique combination of a versatile heterocyclic core and a biologically relevant benzyloxy substituent. While detailed biological data on the compound itself remains to be published, the established activities of related scaffolds provide a compelling basis for its inclusion in discovery programs targeting a range of diseases, particularly in oncology and neuropharmacology. The straightforward and robust synthetic route, coupled with its distinct spectroscopic signature, makes it an accessible and practical tool for researchers aiming to synthesize the next generation of complex, high-value therapeutic candidates.

References

-

Aaron Chemistry GmbH. Safety Data Sheet - 5-(Benzyloxy)picolinonitrile. Available from: [Link]

-

PubChem. 3-(6-(Benzyloxy)pyridin-3-yl)-5-methylbenzonitrile. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Available from: [Link]

-

Acmec Biochemical. 78760-60-8[5-(Benzyloxy)picolinonitrile]. Available from: [Link]

-

PubChem. 5-(Benzyloxy)picolinonitrile. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.

-

MDPI. Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. Available from: [Link]

-

MDPI. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Available from: [Link]

-

ATB. 5-(Benzyloxy)-3,3'-bipyridine | C17H12N2O | MD Topology | NMR | X-Ray. Available from: [Link]

-

PubMed. Novel Benzyloxyphenyl Pyrimidine-5-Carbonitrile Derivatives as Potential Apoptotic Antiproliferative Agents. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. Buy 3-(Benzyloxy)picolinonitrile | 24059-90-3 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-(Benzyloxy)picolinonitrile | C13H10N2O | CID 15574701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-(Benzyloxy)picolinonitrile | 78760-60-8 [sigmaaldrich.com]

- 5. aaronchem.com [aaronchem.com]

- 6. 78760-60-8 | CAS DataBase [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. Novel Benzyloxyphenyl Pyrimidine-5-Carbonitrile Derivatives as Potential Apoptotic Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Benzyloxy)picolinonitrile (CAS 78760-60-8) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(Benzyloxy)picolinonitrile (CAS 78760-60-8), a versatile building block with significant applications in medicinal chemistry and materials science. This document moves beyond a simple recitation of properties to offer insights into its chemical behavior, strategic applications, and critical safety considerations, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Architecture

5-(Benzyloxy)picolinonitrile is a substituted pyridine derivative characterized by a benzyloxy group at the 5-position and a nitrile group at the 2-position of the pyridine ring. This unique arrangement of functional groups imparts a specific reactivity profile that is highly valuable in organic synthesis.

Synonyms:

-

5-(Benzyloxy)pyridine-2-carbonitrile[1]

-

5-(Phenylmethoxy)-2-pyridinecarbonitrile[1]

-

5-phenylmethoxypyridine-2-carbonitrile[1]

The molecular structure combines the aromaticity of the pyridine and benzene rings with the reactivity of the ether linkage and the nitrile moiety. The benzyloxy group often serves as a protecting group for a hydroxyl functionality, which can be deprotected under specific conditions. The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions.

Caption: Chemical structure of 5-(Benzyloxy)picolinonitrile.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-(Benzyloxy)picolinonitrile is essential for its effective use in experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source |

| CAS Number | 78760-60-8 | [1] |

| Molecular Formula | C₁₃H₁₀N₂O | [1] |

| Molecular Weight | 210.24 g/mol | [2] |

| Physical Form | Solid | |

| Boiling Point | 405.7±30.0 °C (Predicted) | |

| Density | 1.19±0.1 g/cm³ (Predicted) | |

| Storage Temperature | Inert atmosphere, Room Temperature |

Hazards and Safety Information

As a responsible scientist, a comprehensive understanding and adherence to safety protocols are paramount when handling any chemical. 5-(Benzyloxy)picolinonitrile is classified as harmful, and appropriate precautions must be taken.

GHS Hazard Classification:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

Precautionary Statements:

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

Toxicological Data:

While specific LD50 values for 5-(Benzyloxy)picolinonitrile are not available in the reviewed literature, the H-statements indicate a moderate level of acute toxicity. The lack of detailed toxicological data necessitates handling this compound with a high degree of caution, assuming it may have other uncharacterized hazardous properties.

First Aid Measures:

-

If inhaled: Move the victim into fresh air.

-

Following skin contact: Take off contaminated clothing immediately and wash the affected area with plenty of water.

-

Following eye contact: Rinse with pure water for at least 15 minutes.

-

Following ingestion: Rinse mouth with water. In all cases of exposure, seek medical attention.[3]

Synthesis and Reactivity

The synthesis of 5-(Benzyloxy)picolinonitrile is typically achieved through the Williamson ether synthesis, a robust and well-established method in organic chemistry.

Typical Synthetic Route:

A common and efficient method for the synthesis of 5-(Benzyloxy)picolinonitrile involves the reaction of 5-hydroxypicolinonitrile with benzyl bromide in the presence of a suitable base, such as potassium carbonate, in an appropriate solvent like acetone or DMF.

Caption: General synthetic scheme for 5-(Benzyloxy)picolinonitrile.

Reactivity Profile:

The chemical reactivity of 5-(Benzyloxy)picolinonitrile is dictated by its three key functional components: the pyridine ring, the nitrile group, and the benzyloxy group.

-

Nitrile Group: The nitrile group is susceptible to nucleophilic attack at the carbon atom. It can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or reduced to a primary amine using reducing agents like lithium aluminum hydride.

-

Benzyloxy Group: The benzyloxy group is a stable ether linkage but can be cleaved under specific conditions, most commonly through hydrogenolysis (e.g., using H₂ gas with a palladium catalyst), to yield the corresponding phenol (5-hydroxypicolinonitrile). This property makes it an excellent protecting group for the hydroxyl functionality.

-

Pyridine Ring: The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The nitrogen atom in the ring can also be protonated or alkylated.

Applications in Drug Discovery and Development

The true value of 5-(Benzyloxy)picolinonitrile for drug development professionals lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules. The benzyloxy and picolinonitrile moieties are present in a variety of compounds investigated for therapeutic applications.

Role as a Key Building Block:

The strategic importance of the benzyloxy group in medicinal chemistry is well-documented. Its introduction can enhance a compound's lipophilicity, which can improve its ability to cross cellular membranes and interact with intracellular targets. This modification has been shown to increase the binding affinity of molecules to specific enzymes or receptors.[4]

For example, the incorporation of benzyloxy groups into various molecular scaffolds has led to the development of potent inhibitors of enzymes such as monoamine oxidase B (MAO-B), a target in neurodegenerative diseases.[4] While direct applications of 5-(Benzyloxy)picolinonitrile in a marketed drug are not prominently reported, its structural motifs are of significant interest. For instance, pyrimidine-5-carbonitrile derivatives, which share the cyanopyridine core, have demonstrated a broad spectrum of biological activities, including antiviral, antioxidant, and anticancer properties.

Hypothetical Application in a Drug Synthesis Workflow:

The following workflow illustrates how 5-(Benzyloxy)picolinonitrile could be utilized in a hypothetical drug discovery program.

Caption: Hypothetical workflow using 5-(Benzyloxy)picolinonitrile.

Conclusion

5-(Benzyloxy)picolinonitrile is a chemical intermediate of considerable interest to the research and drug development community. Its well-defined reactivity, stemming from the interplay of its nitrile and benzyloxy functional groups, allows for its strategic incorporation into complex molecular architectures. While a comprehensive toxicological profile is not yet established, its known hazards necessitate careful handling in a laboratory setting. The true potential of this compound is realized in its application as a versatile building block for the synthesis of novel therapeutic agents and advanced materials. As research in these areas continues to evolve, the demand for and understanding of key intermediates like 5-(Benzyloxy)picolinonitrile will undoubtedly grow.

References

Sources

An In-depth Technical Guide to the Synthesis of 5-(Benzyloxy)picolinonitrile

Abstract

5-(Benzyloxy)picolinonitrile is a pivotal intermediate in contemporary medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic scaffolds for drug discovery, particularly in the development of kinase inhibitors. This guide provides a comprehensive technical overview of the principal synthetic pathways to this valuable building block. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and discuss the critical process parameters that ensure high yield and purity. This document is intended for researchers, medicinal chemists, and process development scientists engaged in pharmaceutical research and development.

Introduction and Strategic Importance

5-(Benzyloxy)picolinonitrile, with the IUPAC name 5-(phenylmethoxy)pyridine-2-carbonitrile, is a substituted pyridine derivative featuring a benzyl ether at the C-5 position and a nitrile group at the C-2 position.[1] Its strategic importance lies in the versatile reactivity of its functional groups. The nitrile moiety is a valuable precursor for a range of transformations, including reduction to amines, hydrolysis to carboxylic acids, or participation in cycloaddition reactions to form heterocycles like tetrazoles.[2] The benzyloxy group serves a dual purpose: it acts as a stable protecting group for the C-5 hydroxyl functionality and its lipophilic nature can be crucial for modulating the pharmacokinetic properties of target molecules.[3]

The pyridine core itself is a privileged scaffold in drug design, and the specific 2,5-substitution pattern of this molecule makes it a key component in the synthesis of various biologically active agents, including inhibitors of the STAT3 pathway, which is implicated in certain cancers.[3]

This guide will focus on the most practical and widely adopted synthetic strategies, providing the necessary detail for their successful implementation in a laboratory setting.

Retrosynthetic Analysis

A retrosynthetic analysis of 5-(benzyloxy)picolinonitrile reveals several logical disconnection points. The most intuitive and commonly pursued strategies involve the formation of the benzyl ether bond or the introduction of the nitrile group.

Caption: Retrosynthetic analysis of 5-(Benzyloxy)picolinonitrile.

This analysis leads to two primary synthetic pathways, which will be discussed in detail:

-

Pathway A: Williamson Ether Synthesis from 5-hydroxypicolinonitrile.

-

Pathway B: Cyanation of a 5-(benzyloxy)-2-halopyridine precursor.

Pathway A: Williamson Ether Synthesis

This is arguably the most direct and widely used method for preparing 5-(benzyloxy)picolinonitrile. The strategy relies on the classic Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[4][5] In this case, the nucleophile is the phenoxide generated from 5-hydroxypicolinonitrile, which attacks the electrophilic benzyl halide.

Mechanistic Overview

The reaction proceeds in two fundamental steps:

-

Deprotonation: A suitable base is used to deprotonate the hydroxyl group of 5-hydroxypicolinonitrile, forming a more nucleophilic pyridinolate anion.

-

Nucleophilic Substitution (SN2): The resulting anion attacks the benzyl halide (e.g., benzyl bromide), displacing the halide and forming the desired ether linkage.[5][6]

Caption: Williamson Ether Synthesis pathway for 5-(Benzyloxy)picolinonitrile.

Experimental Choices & Rationale

The success of this synthesis hinges on the appropriate selection of base and solvent.

| Parameter | Choice | Rationale & Field Insights |

| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group, driving the reaction to completion. It is often used in aprotic solvents like DMF or THF. Caution is required as it is highly reactive and generates flammable H₂ gas.[6] |

| Potassium Carbonate (K₂CO₃) | A milder, safer, and more economical base. It is particularly effective in polar aprotic solvents like DMF or acetone. The reaction may require heating to achieve a reasonable rate. It is a common choice for industrial-scale synthesis due to its handling advantages.[6] | |

| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that effectively solvates the cation of the base (e.g., Na⁺, K⁺) while leaving the pyridinolate anion relatively "naked" and highly nucleophilic. This accelerates the SN2 reaction.[6][7] |

| Acetonitrile (MeCN) | Another suitable polar aprotic solvent. It is often easier to remove during workup compared to DMF. | |

| Alkylating Agent | Benzyl Bromide (BnBr) | Highly reactive and the most common choice. Benzyl chloride (BnCl) can also be used but is less reactive and may require higher temperatures or longer reaction times. |

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

Materials:

-

5-Hydroxypicolinonitrile

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Benzyl Bromide (BnBr)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-hydroxypicolinonitrile (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material (concentration approx. 0.2-0.5 M).

-

Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.

-

Stir the suspension vigorously for 15-20 minutes at room temperature.

-

Add benzyl bromide (1.1 - 1.2 eq) dropwise to the stirring suspension.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or LC-MS (typically 2-4 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 5-(benzyloxy)picolinonitrile as a solid.

Pathway B: Cyanation of a Halopyridine Precursor

An alternative strategy involves the introduction of the nitrile group onto a pre-formed 5-(benzyloxy)pyridine ring. This is typically achieved via a transition-metal-catalyzed cyanation reaction, such as the Rosenmund-von Braun reaction, or a palladium-catalyzed process.

Precursor Synthesis

The required starting material, 5-(benzyloxy)-2-halopyridine (e.g., 2-bromo or 2-chloro), is first synthesized via a Williamson ether synthesis on the corresponding 5-hydroxy-2-halopyridine, following a protocol similar to that described in Pathway A.

Cyanation Methodologies

The introduction of the nitrile group onto the pyridine ring at the C-2 position can be challenging but is a powerful transformation.

| Method | Reagent/Catalyst | Rationale & Field Insights |

| Rosenmund-von Braun | Copper(I) Cyanide (CuCN) | The classic method for aryl nitrile synthesis. It typically requires high temperatures (150-200 °C) and polar, high-boiling solvents like DMF, NMP, or pyridine. While effective, the stoichiometric use of a toxic copper salt and harsh conditions can limit its applicability for complex substrates. |

| Palladium-Catalyzed | Zn(CN)₂ or K₄[Fe(CN)₆] / Pd catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) + Ligand (e.g., dppf) | A milder and more versatile alternative. Zinc cyanide is a less toxic and less water-sensitive cyanide source. Palladium catalysis allows for lower reaction temperatures and broader functional group tolerance. Careful optimization of the catalyst, ligand, and solvent system is crucial for high yields.[8] |

Detailed Experimental Protocol (Palladium-Catalyzed Example)

This protocol is a representative example and requires careful handling of cyanide reagents in a well-ventilated fume hood.

Materials:

-

5-(Benzyloxy)-2-bromopyridine

-

Zinc Cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Dimethylformamide (DMF), anhydrous, degassed

-

Toluene

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

In a glovebox or under a strict inert atmosphere, add 5-(benzyloxy)-2-bromopyridine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02-0.05 eq), and dppf (0.04-0.10 eq) to a flame-dried Schlenk flask.

-

Add degassed, anhydrous DMF via syringe.

-

Seal the flask and heat the mixture to 80-100 °C. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (Caution: potential HCN gas evolution).

-

Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

-

Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: Experimental workflow for Pd-catalyzed cyanation.

Conclusion

The synthesis of 5-(benzyloxy)picolinonitrile is most reliably and directly achieved via the Williamson ether synthesis starting from 5-hydroxypicolinonitrile. This method offers operational simplicity, high yields, and utilizes readily available and cost-effective reagents, making it the preferred route for both laboratory and larger-scale production. While palladium-catalyzed cyanation provides a viable alternative, it involves more expensive reagents and requires rigorous inert atmosphere techniques. The choice of synthetic route will ultimately depend on the availability of starting materials, scale, and the specific capabilities of the laboratory.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15574701, 5-(Benzyloxy)picolinonitrile. Retrieved January 6, 2026 from [Link].

-

Name Reactions in Organic Synthesis. Williamson Ether Synthesis. Retrieved January 6, 2026 from [Link].

-

Master Organic Chemistry (2014). The Williamson Ether Synthesis. Retrieved January 6, 2026 from [Link].

-

J&K Scientific LLC. Williamson Ether Synthesis. Retrieved January 6, 2026 from [Link].

-

Khan Academy. Williamson ether synthesis. Retrieved January 6, 2026 from [Link].

-

Wikipedia. Williamson ether synthesis. Retrieved January 6, 2026 from [Link].

-

Elbert, B. L., et al. (2018). C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics. Angewandte Chemie International Edition, 57(42), 13951-13956. [Link].

-

Wang, F., et al. (2020). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Organic Letters, 22(15), 6123–6127. [Link].

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 18(12), 14810-14819. [Link].

-

Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link].

-

Demko, Z. P., & Sharpless, K. B. (2001). Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link].

- Google Patents. US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.

-

Pérez-Castells, J., et al. (2020). Flow Chemistry for Cycloaddition Reactions. ChemSusChem, 13(17), 4236-4256. [Link].

-

Cui, J., et al. (2018). Transition‐Metal‐Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide (NCTS). Chemistry – An Asian Journal, 13(5), 482-495. [Link].

-

Al-Tel, T. H. (2021). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances, 11(32), 19579-19602. [Link].

- Google Patents. CN106674122A - Preparation method of 5-p-hydroxyphenyl hydantoin.

Sources

- 1. 5-(Benzyloxy)picolinonitrile | C13H10N2O | CID 15574701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Physical and chemical properties of 5-(Benzyloxy)picolinonitrile

An In-depth Technical Guide to 5-(Benzyloxy)picolinonitrile

Authored by a Senior Application Scientist

Abstract

5-(Benzyloxy)picolinonitrile is a heterocyclic organic compound of significant interest to the chemical, pharmaceutical, and material science sectors. As a functionalized pyridine derivative, it serves as a crucial building block in the synthesis of more complex molecular architectures. The presence of both a nitrile and a benzyloxy group imparts a unique reactivity profile, making it a versatile intermediate. The benzyloxy moiety, in particular, is a well-established pharmacophore that can enhance lipophilicity and modulate biological activity, while also serving as a reliable protecting group for the hydroxyl functionality during multi-step syntheses.[1] This guide provides a comprehensive overview of the core physical and chemical properties of 5-(Benzyloxy)picolinonitrile, established synthetic protocols, key applications in drug discovery, and essential safety and handling information to support its effective use in research and development.

Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the foundation of all scientific investigation. The following section details the key identifiers and structural representation of 5-(Benzyloxy)picolinonitrile.

-

IUPAC Name: 5-(phenylmethoxy)pyridine-2-carbonitrile[2]

-

Synonyms: 5-(Benzyloxy)pyridine-2-carbonitrile, 5-(phenylmethoxy)-2-pyridinecarbonitrile[2]

Molecular Structure Diagram

Caption: Major reaction pathways of 5-(Benzyloxy)picolinonitrile.

Synthesis and Purification Protocol

While multiple synthetic routes may exist, a common and reliable method for preparing aryl-benzyloxy ethers is through a Williamson ether synthesis. This involves the reaction of a corresponding hydroxylated precursor with a benzyl halide in the presence of a base.

Proposed Synthetic Pathway

The synthesis proceeds by the reaction of 5-hydroxypicolinonitrile with benzyl bromide using a mild base such as potassium carbonate in an appropriate polar aprotic solvent like acetone or acetonitrile.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a solution of 5-hydroxypicolinonitrile (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).

-

Addition of Reagent: Stir the suspension vigorously at room temperature and add benzyl bromide (1.1 eq) dropwise.

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, filter off the inorganic salts and wash the solid residue with acetone.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude residue in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purification: Purify the crude 5-(Benzyloxy)picolinonitrile by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure solid product.

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of 5-(Benzyloxy)picolinonitrile.

Applications in Research and Drug Development

The strategic importance of 5-(Benzyloxy)picolinonitrile lies in its utility as a versatile intermediate for creating novel molecules with potential therapeutic value.

Role as a Synthetic Building Block

The compound is a pre-functionalized, stable core that chemists can elaborate upon. [1]The nitrile can be converted into other functional groups, and the pyridine ring can be further substituted, allowing for the rapid generation of a library of derivatives for screening.

The Benzyloxy Pharmacophore

The benzyloxy group is a key pharmacophore that can significantly influence a molecule's biological profile. [1]* Lipophilicity Modulation: Its introduction enhances a compound's lipophilicity, which can improve its ability to cross cellular membranes and interact with intracellular targets. [1]* Target Binding: This modification has been shown to increase the binding affinity of molecules to specific enzymes or receptors. For instance, the benzyloxy motif is a critical feature in certain potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases. [1][5][6]* Bioactive Scaffolds: Picolinonitrile and pyrimidine-5-carbonitrile cores, often featuring benzyloxy substituents, are integral to various bioactive molecules, including potential anticancer agents. [7][8]Research on related structures has demonstrated that these scaffolds can be used to develop compounds that induce apoptosis in cancer cell lines. [8]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical substance. The following information is derived from available safety data sheets.

GHS Hazard Identification

-

Pictogram: GHS07 (Exclamation mark) * Signal Word: Warning * Hazard Statements:

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Ensure adequate ventilation, preferably in a fume hood, to avoid the formation and inhalation of dust. [10][9]* Personal Protective Equipment:

-

Gloves: Wear protective gloves. * Eye Protection: Use safety glasses with side-shields or goggles.

-

Clothing: Wear appropriate protective clothing to prevent skin contact.

-

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, seek medical attention. [9][11]* Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water. [9]* Eye Contact: Immediately flush eyes with running water for at least 15 minutes. Consult a physician. [9][11]* Ingestion: Wash out the mouth with water. Do not induce vomiting and seek immediate medical attention. [9][11]

Storage

-

Store in a cool, well-ventilated area in a tightly closed container. [9]* For optimal stability, store under an inert atmosphere (e.g., Argon). [9]

References

-

Acmec Biochemical. 78760-60-8[5-(Benzyloxy)picolinonitrile]. [Link]

-

Reagentia. 5-(Benzyloxy)picolinonitrile (1 x 250 mg). [Link]

-

PubChem. 5-(Benzyloxy)picolinonitrile | C13H10N2O | CID 15574701. [Link]

-

Aaron Chemistry & UnaveraChemLab. SAFETY DATA SHEET. [Link]

-

PubMed. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. [Link]

-

PubChem. 6-(Benzyloxy)picolinonitrile | C13H10N2O | CID 11052904. [Link]

-

PubMed. Novel Benzyloxyphenyl Pyrimidine-5-Carbonitrile Derivatives as Potential Apoptotic Antiproliferative Agents. [Link]

-

National Institutes of Health (NIH). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 5-(Benzyloxy)picolinonitrile | C13H10N2O | CID 15574701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 78760-60-8[5-(Benzyloxy)picolinonitrile]- Acmec Biochemical [acmec.com.cn]

- 4. 5-(Benzyloxy)picolinonitrile (1 x 250 mg) | Reagentia [reagentia.eu]

- 5. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 3-(Benzyloxy)picolinonitrile | 24059-90-3 [smolecule.com]

- 8. Novel Benzyloxyphenyl Pyrimidine-5-Carbonitrile Derivatives as Potential Apoptotic Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. unavera.de [unavera.de]

- 10. tcichemicals.com [tcichemicals.com]

- 11. targetmol.com [targetmol.com]

An In-Depth Technical Guide to the Synthesis of 5-(Benzyloxy)picolinonitrile: Starting Materials and Core Methodologies

This guide provides a comprehensive overview of the primary synthetic routes for preparing 5-(benzyloxy)picolinonitrile, a key building block in the development of various pharmaceutical agents. We will delve into the strategic selection of starting materials, the underlying chemical principles, and detailed, field-proven protocols. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this synthesis.

Introduction: The Significance of 5-(Benzyloxy)picolinonitrile

5-(Benzyloxy)picolinonitrile serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its structure, featuring a pyridine ring substituted with a benzyloxy group and a nitrile, offers multiple points for chemical modification, making it a versatile scaffold in medicinal chemistry. The benzyloxy group, in particular, can act as a protecting group for a hydroxyl functionality or play a direct role in the pharmacophore of the final active pharmaceutical ingredient (API). A robust and scalable synthesis of this intermediate is therefore of paramount importance.

Core Synthetic Strategies: A Tale of Two Precursors

The synthesis of 5-(benzyloxy)picolinonitrile predominantly proceeds through two strategic pathways, distinguished by the key starting material employed. The choice between these routes often depends on factors such as the availability and cost of the precursors, desired purity, and scalability of the process. The two primary starting materials are:

-

5-Hydroxypicolinonitrile : This precursor allows for a direct benzylation of the hydroxyl group.

-

5-Bromopicolinonitrile : This starting material enables a nucleophilic aromatic substitution to introduce the benzyloxy moiety.

We will now explore each of these synthetic avenues in detail.

Route 1: Williamson Ether Synthesis from 5-Hydroxypicolinonitrile

The Williamson ether synthesis is a classic and reliable method for forming ethers. In the context of 5-(benzyloxy)picolinonitrile synthesis, it involves the deprotonation of 5-hydroxypicolinonitrile to form an alkoxide, which then acts as a nucleophile to attack an appropriate benzyl electrophile.

Causality Behind Experimental Choices

The hydroxyl group of 5-hydroxypicolinonitrile is phenolic in nature, making it acidic enough to be deprotonated by a suitable base. The resulting phenoxide is an excellent nucleophile. Benzyl halides (bromide or chloride) are chosen as the electrophile due to the benzylic carbon's susceptibility to SN2 attack, facilitated by the stability of the benzylic carbocation-like transition state. The choice of base and solvent is critical for reaction efficiency. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and is favored for its low cost and ease of handling. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are ideal as they solvate the cation of the base, leaving the anion more nucleophilic, and do not interfere with the SN2 reaction.

Experimental Protocol: Benzylation of 5-Hydroxypicolinonitrile

Materials:

-

5-Hydroxypicolinonitrile

-

Benzyl bromide (or benzyl chloride)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To a stirred solution of 5-hydroxypicolinonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5-2.0 eq).

-

Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium salt.

-

Add benzyl bromide (1.1-1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The product, 5-(benzyloxy)picolinonitrile, will often precipitate as a solid. Collect the solid by filtration.

-

If the product does not precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Data Summary

| Starting Material | Reagents | Base | Solvent | Temperature | Typical Yield |

| 5-Hydroxypicolinonitrile | Benzyl bromide | K₂CO₃ | DMF | 60-80 °C | Good to Excellent |

Synthetic Workflow Diagram

Caption: Williamson Ether Synthesis of 5-(Benzyloxy)picolinonitrile.

Route 2: Nucleophilic Aromatic Substitution from 5-Bromopicolinonitrile

An alternative and equally viable route begins with 5-bromopicolinonitrile.[1][2][3] This approach leverages the principles of nucleophilic aromatic substitution (SNAr), where a potent nucleophile displaces a halide on an electron-deficient aromatic ring.

Causality Behind Experimental Choices

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further enhanced by the electron-withdrawing nitrile group at the 2-position. This electronic arrangement makes the carbon atoms of the pyridine ring, particularly at the 2- and 4-positions, susceptible to nucleophilic attack. While the bromo group is at the 5-position, the overall electron-poor nature of the ring facilitates the SNAr reaction.[4][5] Benzyl alcohol, in the presence of a strong base, generates the benzyloxide anion, a powerful nucleophile required for this transformation. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide are often necessary to deprotonate the less acidic benzyl alcohol compared to the phenolic 5-hydroxypicolinonitrile. The reaction is typically performed at elevated temperatures to overcome the activation energy of the SNAr mechanism.

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

-

Benzyl alcohol

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide

-

Anhydrous solvent (e.g., DMF, THF)

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous solvent and benzyl alcohol (1.5-2.0 eq).

-

Cool the solution in an ice bath and carefully add sodium hydride (1.5-2.0 eq) portion-wise.

-

Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium benzyloxide.

-

Add 5-bromopicolinonitrile (1.0 eq) to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by TLC or HPLC.

-

After completion, cool the reaction to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Summary

| Starting Material | Reagents | Base | Solvent | Temperature | Typical Yield |

| 5-Bromopicolinonitrile | Benzyl alcohol | NaH | DMF | Reflux | Good |

Synthetic Workflow Diagram

Caption: SNAr Synthesis of 5-(Benzyloxy)picolinonitrile.

Synthesis of Precursors

A comprehensive guide must also consider the synthesis of the key starting materials.

Synthesis of 5-Hydroxypicolinonitrile

The synthesis of 5-hydroxypicolinonitrile can be approached in several ways, often starting from more readily available pyridine derivatives. One common method involves the multi-step transformation of 2-amino-5-bromopyridine.[8]

Synthesis of 5-Bromopicolinonitrile

5-Bromopicolinonitrile is often prepared from 2-amino-5-bromopyridine via a Sandmeyer-type reaction, where the amino group is converted to a nitrile. Alternatively, direct bromination of picolinonitrile can be employed, though this may lead to issues with regioselectivity.

Conclusion and Future Perspectives

The synthesis of 5-(benzyloxy)picolinonitrile is well-established, with the Williamson ether synthesis from 5-hydroxypicolinonitrile and the nucleophilic aromatic substitution of 5-bromopicolinonitrile being the most prevalent and reliable methods. The choice of route will be dictated by the specific requirements of the project, including cost, scale, and available starting materials.

Future advancements in this area may focus on the development of more sustainable and efficient catalytic methods, potentially utilizing transition metal catalysts to facilitate the C-O bond formation under milder conditions. The application of flow chemistry to these established batch processes could also offer significant advantages in terms of safety, scalability, and product consistency.[9]

References

-

National Institutes of Health. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. Available from: [Link]

-

MCE. 5-Bromopicolinonitrile (5-Bromo-pyridine-2-carbonitrile) | 生化试剂| CAS 97483-77-7. Available from: [Link]

-

ACS Omega. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. Available from: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Available from: [Link]

-

Organic Syntheses Procedure. via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Available from: [Link]

-

Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available from: [Link]

-

Wikipedia. Hydrazine. Available from: [Link]

-

Química Organica.org. Nucleophilic substitution reactions in pyridine. Available from: [Link]

- Google Patents. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives.

- Google Patents. WO2001017970A1 - Process for the preparation of 2-cyanopyridines.

- Google Patents. CN102675182B - Preparing method of 1-(3-benzoyloxy propyl)-5-(2-oxopropyl)-7-indolinecarbonitrile.

-

National Institutes of Health. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Available from: [Link]

- Google Patents. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.

-

ResearchGate. Synthesis of 5‐hydroxypipecolic acid. | Download Scientific Diagram. Available from: [Link]

-

Asian Journal of Chemistry. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Available from: [Link]

Sources

- 1. biorbyt.com [biorbyt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 5-Bromopicolinonitrile (5-Bromo-pyridine-2-carbonitrile) | 生化试剂 | CAS 97483-77-7 | 美国InvivoChem [invivochem.cn]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 6. 5-Bromo-2-pyridinecarbonitrile | 97483-77-7 [chemicalbook.com]

- 7. 97483-77-7|5-Bromopicolinonitrile|BLD Pharm [bldpharm.com]

- 8. asianpubs.org [asianpubs.org]

- 9. benchchem.com [benchchem.com]

The Strategic deployment of the Benzyloxy Group in Picolinonitrile Derivatives: A Technical Guide for Researchers

Foreword: Unveiling the Multifaceted Role of a Key Functional Group

In the landscape of modern medicinal chemistry and materials science, the picolinonitrile scaffold stands as a privileged structure, a foundational component in a myriad of bioactive molecules and functional materials.[1] Its inherent chemical properties, including its capacity for hydrogen bonding and its role as a versatile synthetic intermediate, make it a focal point of extensive research. This guide delves into the nuanced, yet profoundly impactful, role of the benzyloxy group when strategically incorporated into picolinonitrile derivatives. We will explore how this functional group transcends its traditional role as a simple protecting group, actively modulating the physicochemical properties, biological activity, and synthetic accessibility of these promising compounds. This document is intended for researchers, scientists, and drug development professionals, providing in-depth insights, field-proven experimental protocols, and a robust framework for the rational design of novel picolinonitrile-based molecules.

The Benzyloxy Group: More Than Just a Protective Shield

The benzyloxy group (BnO), consisting of a benzyl group linked to an oxygen atom, is a cornerstone in the edifice of organic synthesis, most renowned for its application as a protecting group for alcohols and phenols.[2] Its stability under a wide range of reaction conditions, coupled with the facility of its removal via catalytic hydrogenation, renders it an invaluable tool for multi-step syntheses. However, to pigeonhole the benzyloxy group as a mere temporary shield would be to overlook its profound influence on the intrinsic properties of the molecule it adorns.

Modulation of Physicochemical Properties

The introduction of a benzyloxy moiety into a picolinonitrile derivative instigates a significant shift in its physicochemical profile, a critical consideration in the realm of drug discovery and development. The bulky and lipophilic nature of the benzyl group can substantially alter a molecule's solubility, lipophilicity (logP), and crystal packing, thereby influencing its pharmacokinetic and pharmacodynamic behavior.

| Property | Influence of Benzyloxy Group | Rationale |

| Lipophilicity (logP) | Increases | The nonpolar aromatic ring and methylene group contribute to a more lipophilic character. |

| Aqueous Solubility | Decreases | The increased lipophilicity generally leads to a reduction in solubility in aqueous media. |

| Molecular Conformation | Steric Hindrance | The benzyloxy group can impose conformational constraints, influencing the molecule's three-dimensional shape and its interaction with biological targets. |

Electronic Effects and Reactivity

The oxygen atom of the benzyloxy group, through its lone pairs, can exert a significant electron-donating effect on the picolinonitrile ring, influencing its reactivity in various chemical transformations. This can be particularly relevant in reactions involving the pyridine nitrogen or the nitrile group.

The Benzyloxy Group in the Synthesis of Picolinonitrile Derivatives

The strategic use of the benzyloxy group as a protecting group is paramount in the synthesis of complex picolinonitrile derivatives. It allows for the selective modification of other parts of the molecule while safeguarding a reactive hydroxyl group.

Synthesis of Benzyloxy-Substituted Picolinonitriles: A Step-by-Step Protocol

The following protocol outlines a general and robust method for the synthesis of 3-(benzyloxy)picolinonitrile, a common intermediate in the development of more complex derivatives.

Reaction Scheme:

Sources

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Picolinonitriles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted picolinonitriles, pyridine rings bearing a cyano group and other functionalities, represent a cornerstone in modern medicinal and agricultural chemistry. Their journey from niche chemical curiosities to indispensable building blocks for a myriad of bioactive molecules is a testament to the evolution of organic synthesis and the relentless pursuit of novel therapeutic and agrochemical agents. This technical guide provides a comprehensive exploration of the discovery and historical development of substituted picolinonitriles, delving into the foundational synthetic methodologies that first brought them into existence and tracing the key scientific milestones that have cemented their importance. We will examine the causality behind experimental choices in their synthesis, from classical methods to modern innovations, and illuminate the path that led to their current status as privileged scaffolds in drug discovery and beyond.

Introduction: The Dawn of Pyridine Chemistry and the Emergence of a Versatile Intermediate

The story of substituted picolinonitriles is intrinsically linked to the broader history of pyridine chemistry. First isolated from bone tar in the mid-19th century, pyridine's aromatic and heterocyclic nature quickly intrigued chemists. However, the deliberate and controlled synthesis of its derivatives, particularly those with the synthetically versatile nitrile group, would have to await the development of more sophisticated organic reactions.

The late 19th and early 20th centuries witnessed the birth of powerful synthetic tools that laid the groundwork for the creation of substituted picolinonitriles. While a singular "discovery" of the entire class of substituted picolinonitriles is not attributable to one individual or date, their emergence was a gradual process, enabled by the application of newly discovered reactions to the pyridine scaffold.

Foundational Syntheses: The Classical Routes to Picolinonitriles

The initial forays into the synthesis of substituted picolinonitriles were not targeted discoveries in their own right but rather the logical extension of powerful new reactions for the manipulation of aromatic systems. Two classical named reactions stand out as the cornerstones of early picolinonitrile synthesis: the Sandmeyer reaction and the Rosenmund-von Braun reaction.

The Sandmeyer Reaction: From Anilines to Nitriles

Discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction provided a reliable method for the conversion of an aryl amine to an aryl halide or pseudohalide, including the cyano group, via a diazonium salt intermediate.[1][2] This reaction represented a pivotal moment in aromatic chemistry, offering a strategic pathway to introduce a nitrile group onto an aromatic ring.

The application of the Sandmeyer reaction to substituted aminopyridines was a logical, albeit not immediate, step. The availability of substituted aminopyridines, themselves accessible through various nitration and reduction sequences, opened the door to the synthesis of the corresponding picolinonitriles.

Conceptual Workflow of the Sandmeyer Reaction for Picolinonitrile Synthesis:

Caption: Generalized workflow of the Sandmeyer reaction for synthesizing substituted picolinonitriles.

Experimental Protocol: A Representative Sandmeyer Cyanation

A representative protocol for the synthesis of a substituted picolinonitrile via the Sandmeyer reaction would involve the following steps:

-

Diazotization: The substituted aminopyridine is dissolved in a cold, aqueous mineral acid (e.g., hydrochloric acid).

-

A solution of sodium nitrite in water is added dropwise while maintaining a low temperature (typically 0-5 °C) to form the corresponding diazonium salt.

-

Cyanation: The cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide.

-

The reaction mixture is gently warmed to facilitate the decomposition of the diazonium salt and the formation of the picolinonitrile, which is then isolated through extraction and purification.

The Rosenmund-von Braun Reaction: A Direct Halide-to-Nitrile Exchange

Independently developed by Karl Wilhelm Rosenmund and Julius von Braun in the early 20th century, the Rosenmund-von Braun reaction offered a more direct route to aryl nitriles by treating an aryl halide with a copper(I) cyanide.[3][4] This reaction proved to be particularly useful for the synthesis of picolinonitriles from readily available halopyridines.

The higher temperatures and the use of polar, high-boiling solvents often required for this reaction presented challenges, but its directness made it an attractive method.

Conceptual Workflow of the Rosenmund-von Braun Reaction:

Caption: Generalized workflow of the Rosenmund-von Braun reaction.

Experimental Protocol: A Representative Rosenmund-von Braun Cyanation

A typical laboratory-scale synthesis of a substituted picolinonitrile using the Rosenmund-von Braun reaction would proceed as follows:

-

The substituted halopyridine and a stoichiometric excess of copper(I) cyanide are suspended in a high-boiling aprotic polar solvent such as dimethylformamide (DMF) or pyridine.

-

The mixture is heated to reflux for several hours to drive the reaction to completion.

-

Upon cooling, the reaction mixture is typically poured into a solution of a complexing agent (e.g., aqueous ammonia or ferric chloride) to dissolve the copper salts.

-

The desired picolinonitrile is then isolated by extraction with an organic solvent and purified by distillation or crystallization.

The Rise of Picolinonitriles in Applied Chemistry: From Intermediates to Bioactive Molecules

For much of the early 20th century, substituted picolinonitriles were primarily of academic interest, serving as versatile intermediates for the synthesis of other pyridine derivatives such as picolinic acids, picolylamines, and various heterocyclic systems. However, the mid-20th century marked a significant turning point with the burgeoning of the modern pharmaceutical and agrochemical industries.

A Scaffold for Life-Saving Drugs

The inherent chemical properties of the picolinonitrile moiety—its ability to act as a hydrogen bond acceptor, its metabolic stability, and its capacity to be transformed into a variety of other functional groups—made it an attractive scaffold for medicinal chemists. The nitrile group, in particular, is a versatile precursor to amides, carboxylic acids, and tetrazoles, all of which are common functionalities in drug molecules.

While early drug discovery efforts were often serendipitous, the systematic exploration of substituted picolinonitriles as potential therapeutic agents began to gain traction in the latter half of the 20th century. Today, the 3-cyanopyridine core is a key component in a range of pharmaceuticals, including anti-inflammatory agents and anti-cancer drugs.[4][5]

Revolutionizing Agriculture: Picolinonitriles as Herbicides and Fungicides

The post-World War II era saw a dramatic increase in the development of synthetic pesticides.[6] The search for more effective and selective agents to protect crops led researchers to explore a wide array of chemical scaffolds, including substituted picolinonitriles.

The development of picolinate herbicides was a significant milestone in this field. Although the initial discoveries were not directly of picolinonitriles, the synthetic routes to these herbicides often involved picolinonitrile intermediates. The unique mode of action and efficacy of these compounds spurred further research into pyridine-based agrochemicals.

The fungicidal properties of certain substituted picolinonitriles were also discovered during this period of intense research and development. The introduction of organic fungicides in the mid-20th century marked a significant advancement over the earlier inorganic treatments.[7][8] The discovery of systemic fungicides in the 1960s and 1970s, which could be transported within the plant, further revolutionized disease control.[7] Substituted picolinonitriles and their derivatives have since found their place in the arsenal of modern fungicides.

Modern Synthetic Innovations: Expanding the Picolinonitrile Toolkit

While the classical Sandmeyer and Rosenmund-von Braun reactions remain relevant, the demand for more efficient, sustainable, and functional-group-tolerant methods has driven the development of new synthetic strategies for substituted picolinonitriles.

Modern approaches often focus on one-pot reactions, milder reaction conditions, and the use of novel catalysts. For example, recent advancements have demonstrated the synthesis of 3-hydroxy-4-substituted picolinonitriles through a one-pot isoxazolopyridine formation followed by an N–O bond cleavage sequence.[1] This method avoids the harsh conditions often associated with classical syntheses.

Table 1: Comparison of Classical and Modern Synthetic Approaches to Substituted Picolinonitriles

| Feature | Sandmeyer Reaction | Rosenmund-von Braun Reaction | Modern One-Pot Synthesis[1] |

| Starting Material | Substituted Aminopyridine | Substituted Halopyridine | 4-Propargylaminoisoxazoles |

| Key Reagents | NaNO₂, HCl, CuCN | CuCN | Au(I) catalyst, K₂CO₃ |

| Reaction Conditions | Low temperature (diazotization), then warming | High temperature | Mild (60 °C) |

| Advantages | Utilizes readily available amino precursors | Direct conversion of halides | Mild conditions, one-pot efficiency |

| Disadvantages | Multi-step, potential for side reactions | High temperatures, often requires stoichiometric copper | Requires more complex starting materials |

Conclusion: A Legacy of Discovery and a Future of Innovation

The history of substituted picolinonitriles is a compelling narrative of how fundamental discoveries in organic chemistry can blossom into technologies with profound societal impact. From their initial synthesis through classical reactions born out of the late 19th and early 20th centuries to their current status as indispensable components of modern pharmaceuticals and agrochemicals, their journey has been one of continuous innovation. The ongoing development of novel and more efficient synthetic methodologies ensures that the story of substituted picolinonitriles is far from over. As researchers continue to explore the vast chemical space of pyridine derivatives, this versatile scaffold is poised to remain at the forefront of scientific discovery for years to come.

References

-

Rosenmund, K. W.; Struck, E. Über die Darstellung von aromatischen Nitrilen aus Halogenaromaten und Kupfercyanür. Berichte der deutschen chemischen Gesellschaft (A and B Series)1919 , 52 (8), 1749–1756. [Link]

-

The Chemical Backbone: Exploring 3-Cyanopyridine's Impact on Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega2018 , 3 (12), 18631–18641. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

Rosenmund-von Braun Reaction. SynArchive. [Link]

-

A Short History of Fungicides. American Phytopathological Society. [Link]

-

History of Pesticide Use. IUPAC Agrochemicals. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

Rosenmund–von Braun reaction. Wikipedia. [Link]

-

Morton, V.; Staub, T. A Short History of Fungicides. Fungicide Resistance in Plant Pathogens2008 , 11–27. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A compendium of inorganic substances used in European pest control before 1850 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. agrochemicals.iupac.org [agrochemicals.iupac.org]

- 7. apsnet.org [apsnet.org]

- 8. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 5-(Benzyloxy)picolinonitrile: A Technical Guide to Emerging Research Frontiers

Abstract

The confluence of privileged scaffolds in medicinal chemistry within a single molecular entity presents a compelling case for exploratory research. 5-(Benzyloxy)picolinonitrile, a molecule integrating the biologically significant pyridine ring, a versatile nitrile group, and a modulating benzyloxy moiety, stands as such a candidate. While direct biological data on this specific compound is sparse, a wealth of information on its constituent fragments provides a strong rationale for its investigation across several therapeutic domains. This technical guide synthesizes current knowledge to propose three primary, data-driven research avenues for 5-(Benzyloxy)picolinonitrile: as a novel kinase inhibitor for oncology, as a potential antimicrobial agent, and as a neuroprotective agent for neurodegenerative diseases. For each area, we provide the scientific rationale, detailed, field-proven experimental protocols, and frameworks for data analysis, designed to empower researchers, scientists, and drug development professionals to unlock the therapeutic potential of this promising molecule.

Introduction: The Strategic Importance of the 5-(Benzyloxy)picolinonitrile Scaffold

In the landscape of modern drug discovery, the strategic combination of known pharmacophores is a time-honored approach to generating novel molecular entities with high potential for biological activity. 5-(Benzyloxy)picolinonitrile is a prime example of this design philosophy, merging three key structural motifs:

-

The Pyridine Ring: A fundamental heterocyclic scaffold, the pyridine ring is a cornerstone of medicinal chemistry. Its presence in numerous FDA-approved drugs is a testament to its ability to enhance solubility, bioavailability, and engage in critical hydrogen bonding interactions with biological targets. Pyridine derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and antiprotozoal properties[1][2].

-

The Picolinonitrile Moiety: The nitrile (-CN) group is a versatile functional group that can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a reactive handle for further chemical modification[1]. In many kinase inhibitors and other therapeutic agents, the nitrile group plays a crucial role in binding to the target protein, contributing significantly to potency and selectivity[3].

-

The Benzyloxy Substituent: Beyond its utility as a stable protecting group in organic synthesis, the benzyloxy group is a key pharmacophore that can significantly influence a molecule's biological profile. Its introduction often enhances lipophilicity, which can improve cell membrane permeability and interaction with intracellular targets[1].

Given these characteristics, 5-(Benzyloxy)picolinonitrile (Figure 1) represents a pre-functionalized, stable core ripe for exploration. This guide outlines three potential research trajectories, providing the conceptual framework and practical methodologies to investigate its therapeutic promise.

Table 1: Physicochemical Properties of 5-(Benzyloxy)picolinonitrile

| Property | Value | Reference |

| IUPAC Name | 5-(benzyloxy)-2-pyridinecarbonitrile | [4] |

| CAS Number | 78760-60-8 | [4] |

| Molecular Formula | C₁₃H₁₀N₂O | [5] |

| Molecular Weight | 210.23 g/mol | [5] |

| XLogP3-AA | 2.4 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Topological Polar Surface Area | 45.9 Ų | [5] |

Research Area 1: Kinase Inhibition in Oncology

Scientific Rationale

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer[6][7]. The pyridine scaffold is a common feature in many approved kinase inhibitors, often forming key hydrogen bonds within the ATP-binding pocket of the enzyme[8]. Furthermore, nitrile-containing compounds have demonstrated potent inhibitory activity against various kinases, including Janus kinases (JAKs) and BCR-Abl[3]. The 4-anilino-quinazoline scaffold, a close structural relative of the substituted pyridine, is a privileged core for EGFR kinase inhibitors, where the nitrogen at position 1 of the quinazoline (analogous to the pyridine nitrogen in our core molecule) forms a crucial hydrogen bond with a methionine residue (Met793) in the kinase hinge region[9]. The benzyloxy group can provide additional hydrophobic interactions within the active site, potentially enhancing binding affinity and selectivity.

Based on this precedent, 5-(Benzyloxy)picolinonitrile is a compelling candidate for screening against a panel of cancer-relevant kinases. Its structure suggests it could function as a Type I or Type II ATP-competitive inhibitor.

Experimental Workflow

The investigation into the kinase inhibitory potential of 5-(Benzyloxy)picolinonitrile can be structured as a multi-stage process, beginning with broad screening and progressing to detailed mechanistic studies.

References

- 1. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole inhibitors of the protein kinase CHK2: Clarification of the binding mode by flexible side chain docking and protein–ligand crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]